molecular formula C16H21N3O2 B5409164 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHYLPHENYL)UREA

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHYLPHENYL)UREA

Cat. No.: B5409164
M. Wt: 287.36 g/mol
InChI Key: JRJZJAKTOJKKCE-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA typically involves the reaction of 5-(tert-butyl)-3-isoxazolecarboxylic acid with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By inhibiting FLT3, the compound can induce apoptosis in cancer cells, particularly those with FLT3-ITD mutations . The molecular targets and pathways involved include the inhibition of FLT3 phosphorylation and downstream signaling pathways that promote cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA is unique due to its specific substitution pattern on the phenyl ring, which contributes to its high potency and selectivity as an FLT3 inhibitor. This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-6-7-12(8-11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJZJAKTOJKKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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